![molecular formula C16H17NO4 B114527 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol CAS No. 150009-16-8](/img/structure/B114527.png)
4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as L-DOPA-PEG2-NH2 and is a derivative of L-DOPA, which is a precursor of the neurotransmitter dopamine. In
Wirkmechanismus
The mechanism of action of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol involves the conversion of L-DOPA to dopamine, which is a neurotransmitter that regulates movement, mood, and motivation. This compound can also enhance the release of dopamine from presynaptic neurons, leading to increased dopamine levels in the brain. Additionally, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby protecting neurons from oxidative stress and inflammation-induced damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol include increased dopamine levels in the brain, enhanced release of dopamine from presynaptic neurons, and protection against oxidative stress and inflammation-induced damage. These effects can lead to improved motor function, mood, and cognition in individuals with neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol in lab experiments include its ability to cross the blood-brain barrier, its stability and solubility in aqueous solutions, and its potential therapeutic applications in neurological disorders. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol. These include:
1. Further exploration of the potential therapeutic applications of this compound in neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia.
2. Investigation of the optimal dosage and administration route for this compound in order to maximize its therapeutic effects and minimize potential toxicity.
3. Development of new synthesis methods for 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol that are more cost-effective and scalable.
4. Study of the long-term effects of this compound on the brain and other organs in order to assess its safety and potential side effects.
5. Exploration of the potential use of this compound as a neuroprotective agent in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
In conclusion, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol is a synthetic compound that has shown great promise in scientific research for its potential therapeutic applications in neurological disorders. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential advantages and limitations of this compound. However, the future directions outlined above suggest that 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has significant potential for improving the lives of individuals with neurological disorders.
Synthesemethoden
The synthesis of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol involves the reaction of L-DOPA with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC). This reaction results in the formation of a stable amide bond between L-DOPA and PEG, which enhances the solubility and stability of the compound.
Wissenschaftliche Forschungsanwendungen
4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. This compound acts as a dopamine precursor and can cross the blood-brain barrier, leading to increased dopamine levels in the brain. Additionally, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has been shown to exhibit antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation-induced damage.
Eigenschaften
CAS-Nummer |
150009-16-8 |
|---|---|
Produktname |
4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol |
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
4-[(3R,4R)-4-(3,4-dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C16H17NO4/c18-13-3-1-9(5-15(13)20)11-7-17-8-12(11)10-2-4-14(19)16(21)6-10/h1-6,11-12,17-21H,7-8H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
GDWXPDZDYKOTPH-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
SMILES |
C1C(C(CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Kanonische SMILES |
C1C(C(CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Synonyme |
3,4-bis(3,4-dihydroxyphenyl)pyrrolidine BDHPP trans-3,4-bis(3,4-dihydroxyphenyl)pyrrolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



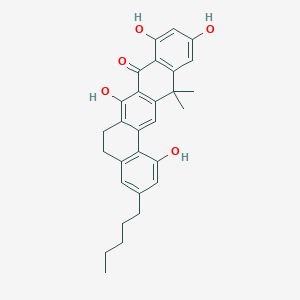
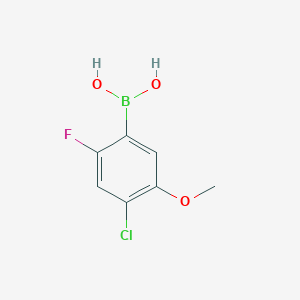
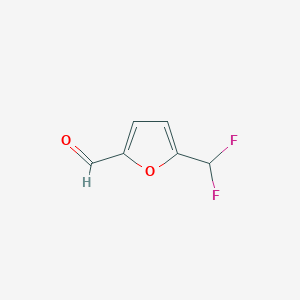
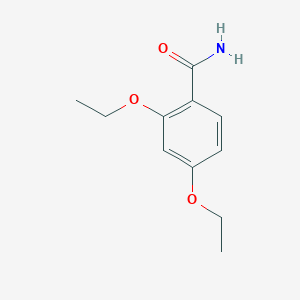
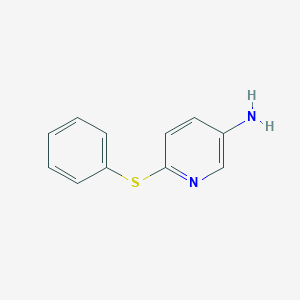
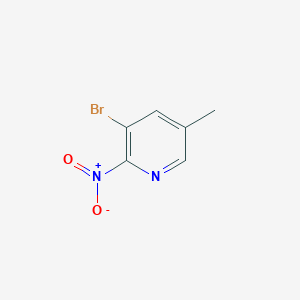
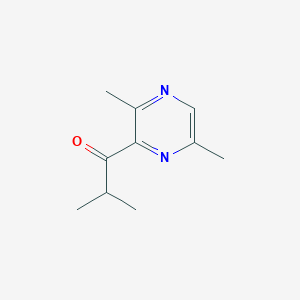
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)
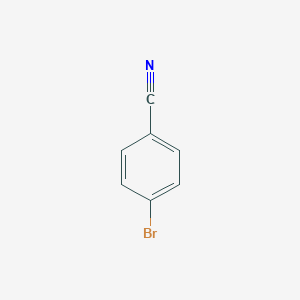
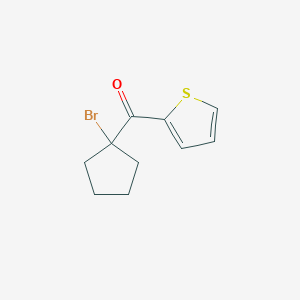
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
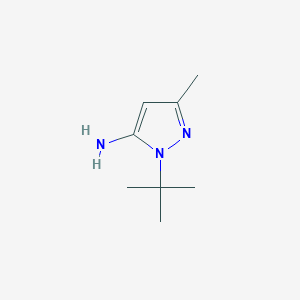
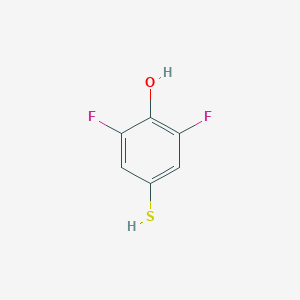
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)